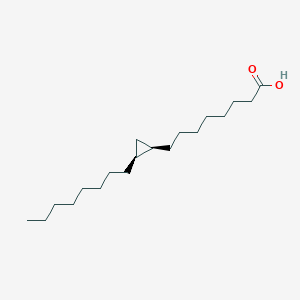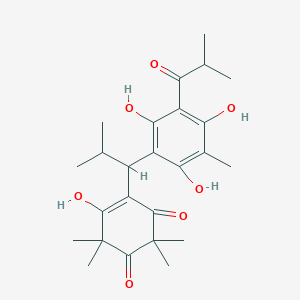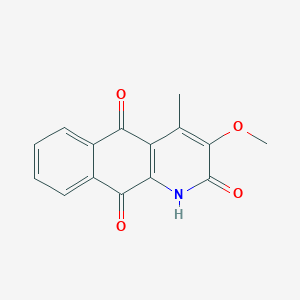
cis-8-(2-Octylcyclopropyl) octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-8-(2-Octylcyclopropyl) octanoic acid is a natural product found in Dimocarpus longan with data available.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement Potential
A study by Nagata et al. (2005) explored the potential of DCP-LA, a linoleic acid derivative with cyclopropane rings, as a cognitive enhancer. This compound facilitated hippocampal synaptic transmission, stimulating glutamate release and showing potential as a treatment for memory deficits in animal models treated with amyloid-β peptide and scopolamine (Nagata et al., 2005).
Antidementia Drug Potential
Nishizaki et al. (2014) evaluated DCP-LA as a novel anti-dementia drug. The study found that it activates protein kinase C-e and enhances the activity of presynaptic a7 acetylcholine receptors, potentially improving learning and memory impairments in animal models (Nishizaki et al., 2014).
Membrane Fusion Research
Glaser and Kosower (1986) studied a membrane-mobility agent, A2C, containing cis-8-(2-Octylcyclopropyl) octanoate, to promote fusion of rat erythrocytes. Their research suggested the potential of this compound in understanding membrane fusion processes (Glaser & Kosower, 1986).
Potential in Treatment of Age-Related Cognitive Deterioration
Kanno et al. (2012) investigated racemic and diastereomeric forms of DCP-LA for their potential to improve age-related learning and memory deterioration. Their findings suggest the utility of these compounds in treating cognitive decline associated with aging (Kanno et al., 2012).
Eigenschaften
Molekularformel |
C19H36O2 |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI-Schlüssel |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyme |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)





![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)
